molecular formula C6H7N3O3 B1348622 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one CAS No. 32407-65-1

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

Cat. No. B1348622
CAS RN: 32407-65-1
M. Wt: 169.14 g/mol
InChI Key: PKQRYSOYVRXKOH-UHFFFAOYSA-N
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Description

“1-(4-nitro-1H-pyrazol-1-yl)propan-2-one” is a chemical compound with the empirical formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “1-(4-nitro-1H-pyrazol-1-yl)propan-2-one” can be represented by the SMILES string CC(CN(N=C1)C=C1N+=O)=O . The InChI key for this compound is PKQRYSOYVRXKOH-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmaceutical Research

    • Pyrazole derivatives are known for their diverse pharmacological effects . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
    • The methods of application or experimental procedures involve the synthesis of these compounds and their evaluation for various biological activities .
    • The results or outcomes obtained indicate that these compounds have a broad range of chemical and biological properties, making them useful in the development of new drugs .
  • Antileishmanial and Antimalarial Research

    • Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
    • Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
    • The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
    • The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

Safety And Hazards

The safety information available indicates that “1-(4-nitro-1H-pyrazol-1-yl)propan-2-one” is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements are P264, P270, P301 + P310, P405, and P501 . The compound is not applicable for flash point .

properties

IUPAC Name

1-(4-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-5(10)3-8-4-6(2-7-8)9(11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRYSOYVRXKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350577
Record name 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

CAS RN

32407-65-1
Record name 1-(4-Nitro-1H-pyrazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32407-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32407-65-1
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